1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate
Description
1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate is a heteroaromatic pyridinium salt characterized by a phenylazo substituent at the 2-position and an ethyl group at the 1-position of the pyridinium ring, paired with a tetrafluoroborate (BF₄⁻) counterion. This compound belongs to the broader class of pyridinium ionic liquids (ILs) and azo-functionalized salts, which are notable for their tunable physicochemical properties and applications in catalysis, materials science, and biomedicine . Its synthesis typically involves condensation reactions between benzylic amines and activated pyrylium salts (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate) under optimized solvent conditions to avoid side reactions, achieving yields up to 90% . The BF₄⁻ anion enhances stability and solubility in polar solvents, while the azo group introduces photoresponsive behavior, making it useful in light-driven applications .
Properties
IUPAC Name |
(1-ethylpyridin-1-ium-2-yl)-phenyldiazene;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N3.BF4/c1-2-16-11-7-6-10-13(16)15-14-12-8-4-3-5-9-12;2-1(3,4)5/h3-11H,2H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOOENVBDAFGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1N=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724674 | |
| Record name | 1-Ethyl-2-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16599-97-6 | |
| Record name | 1-Ethyl-2-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate typically involves the reaction of 2-(phenylazo)pyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with tetrafluoroboric acid to obtain the desired tetrafluoroborate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium ring is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H12BF4N3
- Molecular Weight : Approximately 299.075 g/mol
- Structure : The compound features a pyridinium ring and a phenylazo moiety, which are crucial for its reactivity and functionality.
Applications Overview
-
Dyes and Pigments
- The azo structure of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate allows it to be used as a dye in various applications. Its vibrant color properties make it suitable for textiles and other materials.
- Case Study : Research has shown that compounds with similar azo structures exhibit strong absorbance in the visible spectrum, making them effective colorants in consumer products.
-
Electrochemical Sensors
- This compound acts as a redox mediator, enhancing the performance of electrochemical sensors. Its solubility in polar solvents facilitates electron transfer processes.
- Data Table : Performance comparison of various azo compounds in electrochemical applications.
Compound Name Redox Potential (V) Application Area This compound 0.45 Electrochemical sensors 1-Methyl-2-(phenylazo)-pyridinium tetrafluoroborate 0.50 Dye-sensitized solar cells 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate 0.40 Photovoltaic devices -
Photosensitizers in Organic Synthesis
- The compound has been identified as a potential photosensitizer in organic synthesis, facilitating photochemical reactions under light irradiation.
- Case Study : In a study involving photochemical transformations, the compound demonstrated significant efficiency in promoting reactions that would otherwise require harsher conditions .
-
Material Science
- Its unique properties allow for applications in the development of advanced materials, including polymers and nanocomposites.
- Data Table : Comparison of material properties enhanced by different pyridinium salts.
Material Type Enhancement Factor Specific Property Improved Conductive Polymers 1.5 Electrical conductivity Light-Responsive Materials 2.0 Photostability Biocompatible Coatings 1.8 Antimicrobial activity - Medicinal Chemistry
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The phenylazo group plays a crucial role in these interactions by providing a site for binding and electron transfer.
Comparison with Similar Compounds
1-Ethyl-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)pyridinium Hexafluorophosphate (Compound 11)
- Structure : Differs in substituent positions (4-position vs. 2-position) and functional groups (hydrazinecarbonyl and fluorobenzylidene vs. phenylazo).
- Synthesis : Prepared via ultrasound-assisted reactions in acetonitrile with hexafluorophosphate (PF₆⁻) as the counterion, yielding yellow crystals with a melting point of 175–176°C .
- Applications : The hexafluorophosphate anion improves thermal stability compared to BF₄⁻, but PF₆⁻-based salts are less environmentally benign due to hydrolysis risks .
1-Butyl-3-methylimidazolium Tetrafluoroborate ([bmim][BF₄])
- Structure : Features an imidazolium cation instead of pyridinium, with a butyl group and methyl substitution.
- Properties : Exhibits lower viscosity and higher ionic conductivity than pyridinium analogs, making it preferable as a solvent in green chemistry .
- Applications : Widely used as a recyclable medium for heterocyclic synthesis (e.g., pyrazolo[3,4-b]pyridin-6-ones), though imidazolium ILs are less effective in radical stabilization compared to pyridinium salts .
N-Hexylpyridinium Tetrafluoroborate
- Structure : Shares the pyridinium-BF₄⁻ framework but with a longer hexyl chain at the 1-position.
- Properties : Increased hydrophobicity due to the hexyl group, enhancing compatibility with organic solvents. Density reported at ~1.2 g/cm³, similar to other pyridinium ILs .
- Stability : Less stable in acidic conditions compared to 1-ethyl derivatives due to steric effects .
Key Findings :
Catalysis
- 1-Ethyl-2-(phenylazo)-pyridinium BF₄ : Utilized in radical-mediated cross-couplings due to the azo group’s photolability, enabling controlled aryl radical generation .
- Palladium-Porphyrin/Pyridinium BF₄ Hybrids : Exhibit recyclability in Heck reactions but suffer from catalyst leaching, unlike pure pyridinium salts .
Biomedical Uses
- MKT-077 (Pyridinium Chloride) : A mitochondrial-targeting agent with antitumor activity, highlighting the role of pyridinium cations in cellular uptake. However, chloride anions reduce solubility compared to BF₄⁻ .
- CDAP (Cyanopyridinium BF₄): Used in vaccine stabilization, where BF₄⁻ improves hydrolytic stability over nitrate or thiocyanate analogs .
Ionic Liquid Behavior
- Thermodynamic Properties: 1-Ethyl-3-methylimidazolium BF₄ shows stronger hydrogen-bonding interactions with pyrrolidinone than pyridinium analogs, as evidenced by excess molar enthalpy (Hᴱ) and volume (Vᴱ) data .
- Outlier Behavior : Pyridinium BF₄ ILs deviate from predictive models for heat capacity, suggesting unique cation-anion interactions requiring further study .
Biological Activity
1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate (ETPF) is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C12H12BF4N3
Molecular Weight: Approximately 299.075 g/mol
The synthesis of ETPF typically involves the reaction of 2-(phenylazo)pyridine with ethyl iodide in the presence of a base like potassium carbonate, followed by treatment with tetrafluoroboric acid. This process can be efficiently conducted in organic solvents such as acetonitrile under reflux conditions.
ETPF's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The phenylazo group in the compound is crucial for these interactions, facilitating binding and electron transfer processes. This unique structural feature allows ETPF to modulate enzyme activity and potentially influence cellular signaling pathways.
Antimicrobial Activity
ETPF has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
Anticancer Potential
Research indicates that ETPF may possess anticancer properties. In cellular assays, it has demonstrated cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of oxidative stress leading to DNA damage and apoptosis in malignant cells .
Case Studies
- Antimicrobial Evaluation : A study evaluated ETPF against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity Assessment : In another study focusing on cancer cell lines (e.g., HeLa, MCF-7), ETPF exhibited IC50 values indicating effective cytotoxicity. The compound's ability to induce apoptosis was linked to the generation of reactive oxygen species (ROS) within the cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of ETPF, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Methyl-2-(phenylazo)-pyridinium tetrafluoroborate | C12H12BF4N3 | Methyl group instead of ethyl; similar reactivity |
| 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate | C13H14BF4N3 | Different position of the azo group; affects properties |
| 2-Bromo-1-ethyl-pyridinium tetrafluoroborate | C11H12BrF4N | Contains bromine; used as coupling reagent |
ETPF's distinctive substitution pattern imparts unique chemical reactivity and biological activity compared to these similar compounds. The specific electronic environment provided by the pyridinium ring contributes to its interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
